5-Chloro-2-methoxybenzaldehyde
Overview
Description
5-Chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.
Another method involves the formylation of 5-chloro-2-methoxytoluene. This can be achieved using the Vilsmeier-Haack reaction, where the toluene derivative is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques to control reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloro-2-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5-chloro-2-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or other nucleophiles under appropriate conditions.
Major Products
Oxidation: 5-Chloro-2-methoxybenzoic acid.
Reduction: 5-Chloro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Some derivatives are explored for their potential therapeutic effects.
Industry: In the agrochemical industry, it is used in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxybenzaldehyde depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, antimicrobial derivatives may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Chloro-2-hydroxybenzaldehyde: Has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
4-Chloro-2-methoxybenzaldehyde: The position of the chlorine atom is different, which can affect the compound’s chemical properties and reactivity.
Uniqueness
5-Chloro-2-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, with applications that are distinct from its similar compounds.
Properties
IUPAC Name |
5-chloro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWDGGMXZXOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395454 | |
Record name | 5-chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-09-8 | |
Record name | 5-Chloro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7035-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-chloro-2-methoxybenzaldehyde in the synthesis of chalcones and what makes the resulting compounds interesting for biological studies?
A1: this compound serves as a crucial starting material in the synthesis of novel chalcones. [] In the study by Sharma et al., it undergoes a Claisen-Schmidt condensation reaction with various halohydroxysubstituted acetophenones. [] This reaction forms the backbone of the chalcone structure.
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